D-(+)-Galactosamine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of D-(+)-Galactosamine hydrochloride and its derivatives has been explored through various chemical pathways. An efficient synthesis of D-galactosamine-4-phosphate analogs of lipid A demonstrates the chemical versatility of D-galactosamine derivatives, highlighting a methodology for chemical differentiation among amino and hydroxyl groups of D-galactosamine derivatives, showcasing its adaptability in synthesis processes (Sano, Ikeda, & Achiwa, 1993).

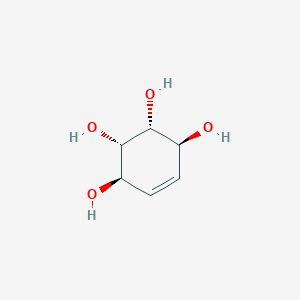

Molecular Structure Analysis

The molecular structure of D-(+)-Galactosamine hydrochloride is characterized by its unique configuration of amino and hydroxyl groups. Studies have highlighted the structural properties of similar compounds, providing insights into the molecular framework and how it contributes to its chemical behavior. For instance, D-Mannosamine hydrochloride, a related compound, showcases ionic hydrogen bonding involving chloride and aminium ions, which could be analogous to structural characteristics seen in D-(+)-Galactosamine hydrochloride (Lin, Oliver, & Serianni, 2022).

Chemical Reactions and Properties

D-(+)-Galactosamine hydrochloride participates in various chemical reactions due to its functional groups. It induces a selective deficiency of UTP in the liver without affecting ATP, GTP, or CTP pools, highlighting its specific interaction with nucleotide synthesis pathways (Keppler, Pausch, & Decker, 1974). This specificity underscores the compound's potential for targeted biochemical applications.

Physical Properties Analysis

While specific studies detailing the physical properties of D-(+)-Galactosamine hydrochloride, such as solubility, melting point, and crystalline structure, were not highlighted in the available literature, the physical properties can generally be inferred from its chemical structure and related compounds. These properties are critical for understanding its behavior in various solvents and conditions, affecting its application in scientific research.

Chemical Properties Analysis

The chemical properties of D-(+)-Galactosamine hydrochloride, including its reactivity with other compounds, stability under different conditions, and potential for derivative formation, are central to its utility in biochemical and pharmaceutical research. For example, the transformation of 2-amino-2-deoxy-D-glucose into derivatives of D-galactose and D-galactosamine illustrates the compound's flexibility and reactivity, essential for synthesizing complex molecules (Hill & Hough, 1968).

Scientific Research Applications

Model of Fulminant Hepatic Failure : It is used to develop an animal model of fulminant hepatic failure, particularly in rats. This model is significant for studying brain dysfunction and evaluating potential treatments (Watanabe, Higashi, & Nagashima, 1979).

Study of Hepatotoxic Effects : Researchers have utilized D-(+)-Galactosamine hydrochloride in experiments to investigate its hepatotoxic effects and oxidative stress in rats (Cynthia Shankari & Prabhu, 2022).

Crystalline Form and Derivatives Study : Its crystalline form and the characterization of its crystalline derivatives have been subjects of scientific investigation (Jeanloz & Stoffyn, 1954).

Liver Disease Research : This compound induces acute self-limiting liver disease in rats, involving increased expression of various proteins and integrins, making it a valuable tool for liver disease research (Jonker et al., 1992).

Inhibition of Protein and Glycoprotein Secretion : D-galactosamine administration has been shown to inhibit protein and glycoprotein secretion by rat liver, affecting secretion times for specific glycoproteins (Bauer, Lukaschek, & Reutter, 1974).

Quantitative Determination in Biological Samples : It can be used for the quantitative determination of hexosamine hydrochloride in biological samples, which is crucial in biochemical research (Haas & Weigerding, 1970).

Study of Hepatocellular Injury : It is utilized as an experimental model of hepatocellular injury, inducing oxidative and nitrosative stress in cultured human hepatocytes (Rodríguez-Ariza et al., 2005).

Sensitization to Lethal Effects of Bacterial Endotoxin : D-galactosamine sensitizes animals to the lethal effects of bacterial endotoxin and tumor necrosis factor-alpha, useful in studies related to immune responses (Alcorn, Fierer, & Chojkier, 1992).

Mechanism of Action

Target of Action

D-(+)-Galactosamine hydrochloride primarily targets liver cells, specifically hepatocytes . It is often used in research to induce acute liver injury models due to its hepatotoxic effects . The compound’s role is to disrupt normal cellular functions, leading to hepatocyte damage and subsequent liver injury .

Mode of Action

D-(+)-Galactosamine hydrochloride interferes with the synthesis of proteins and nucleic acids in hepatocytes . It does this by inhibiting the incorporation of uridine into RNA, which disrupts protein synthesis . This disruption leads to cell damage and death, resulting in liver injury .

Biochemical Pathways

The compound affects several biochemical pathways. Primarily, it disrupts the Uridine pathway, leading to a decrease in protein synthesis . This disruption can lead to downstream effects such as increased oxidative stress, inflammation, and apoptosis, all of which contribute to liver injury .

Pharmacokinetics

It is known that after oral administration, it is absorbed and distributed throughout the body, with a particular affinity for the liver . It is metabolized in the liver and excreted via the kidneys . These properties impact the bioavailability of the compound, with a higher concentration in the liver leading to increased hepatotoxic effects .

Result of Action

The molecular and cellular effects of D-(+)-Galactosamine hydrochloride’s action include disruption of protein synthesis, increased oxidative stress, inflammation, and apoptosis . These effects lead to hepatocyte damage and death, resulting in liver injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-(+)-Galactosamine hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . For example, in acidic environments, the compound may be less stable, affecting its efficacy . Furthermore, the presence of other hepatotoxic compounds can potentiate the liver injury caused by D-(+)-Galactosamine hydrochloride .

properties

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-BMZZJELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031356 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-(+)-Galactosamine hydrochloride | |

CAS RN |

1772-03-8 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does D-galactosamine hydrochloride induce liver injury?

A1: D-galactosamine hydrochloride primarily targets hepatocytes, the main cells of the liver. It disrupts cellular metabolism by depleting uridine triphosphate (UTP), a crucial nucleotide for various cellular processes. [, , , , ] This depletion impairs protein and glycoprotein synthesis, leading to cellular dysfunction and ultimately cell death, mimicking acute liver injury. [, , , ]

Q2: What are the downstream effects of D-galactosamine hydrochloride-induced UTP depletion?

A2: UTP depletion triggers a cascade of events, including:

- Impaired protein synthesis: This affects the production of essential proteins, including those involved in cellular repair and detoxification. [, , ]

- Disrupted glycoprotein synthesis: This affects the production of glycoproteins necessary for cell membrane integrity and signaling. [, , ]

- Organelle dysfunction: Particularly affecting the Golgi apparatus, leading to impaired protein trafficking and secretion. []

- Inflammatory response: Triggering the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further exacerbating liver damage. [, , ]

Q3: How closely does the D-galactosamine hydrochloride model mimic human liver disease?

A3: The D-galactosamine hydrochloride model, particularly when combined with lipopolysaccharide (LPS), replicates key aspects of human acute liver failure, including biochemical and morphological changes in the liver and even brain edema. [, ] It serves as a valuable tool to study the pathogenesis of acute liver failure and evaluate potential therapies. [, ]

Q4: What is the molecular formula and weight of D-galactosamine hydrochloride?

A4: The molecular formula is C6H14NO5Cl, and the molecular weight is 215.63 g/mol. []

Q5: Is D-galactosamine hydrochloride stable in aqueous solutions?

A5: D-galactosamine hydrochloride is more stable in acidic solutions (pH 3.0) than in neutral aqueous solutions (pH 7.0). [] Storage in a refrigerator at 5°C for a maximum of 5 days is recommended. [] Heat significantly accelerates its decomposition. []

Q6: How is D-galactosamine hydrochloride used in research?

A6: It's primarily used to induce acute liver injury in various animal models, including rats, mice, and pigs. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This model allows researchers to investigate the mechanisms of liver damage, assess the efficacy of potential hepatoprotective agents, and evaluate new therapies for liver diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: What are some limitations of the D-galactosamine hydrochloride model?

A7:

- Species differences: While the model effectively induces liver injury in rodents and pigs, translating findings to humans requires careful consideration. [, ]

- Single-hit model: It represents an acute injury, whereas many human liver diseases are chronic and progressive. []

Q8: Is D-galactosamine hydrochloride toxic to other organs besides the liver?

A8: While primarily hepatotoxic, research suggests D-galactosamine hydrochloride might influence other systems, including the nervous system. [, ] Studies demonstrate the transferability of hepatic coma from D-galactosamine-treated rats to healthy recipients through plasma exchange, suggesting the presence of circulating coma-inducing factors. []

Q9: Are there alternatives to D-galactosamine hydrochloride for inducing experimental liver injury?

A9: Yes, alternatives include:

- Carbon tetrachloride (CCl4): Induces liver injury via free radical formation and lipid peroxidation. [, ]

- Acetaminophen (Paracetamol): Causes liver damage through its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). []

Q10: What resources are available for researchers interested in studying D-galactosamine hydrochloride-induced liver injury?

A10:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13501.png)